Octacosan-13-ol
Description
Structure
2D Structure
Properties
CAS No. |
445380-51-8 |
|---|---|
Molecular Formula |
C28H58O |
Molecular Weight |
410.8 g/mol |
IUPAC Name |
octacosan-13-ol |
InChI |
InChI=1S/C28H58O/c1-3-5-7-9-11-13-15-16-17-19-21-23-25-27-28(29)26-24-22-20-18-14-12-10-8-6-4-2/h28-29H,3-27H2,1-2H3 |
InChI Key |
QICOYMKINDJWAH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(CCCCCCCCCCCC)O |
Origin of Product |
United States |
Elucidation of Natural Occurrence and Distribution of Octacosan 13 Ol
Identification and Detection in Plant Cuticular Waxes
Octacosan-13-ol has been identified as a component of the cuticular wax in the model plant species Arabidopsis thaliana. nih.govoup.com Specifically, it is found within the homologous series of C27 to C31 secondary alcohols present in the stem wax of the wild type. nih.govoup.comnih.gov While the C29 homologues are the most dominant in this series, trace amounts of other homologues, including the C28 secondary alcohols like this compound, are also detectable. oup.com The identification of this compound in Arabidopsis was achieved through the use of gas chromatography-mass spectrometry (GC-MS), which allows for the separation and identification of individual wax components. nih.gov The analysis of mass spectra, particularly the identification of specific α-ions, confirmed the presence of this compound alongside its isomer, octacosan-14-ol. nih.govoup.com
Beyond Arabidopsis, this compound is also a known constituent of the leaf waxes of other species within the Brassicaceae family, such as Brassica napus (rapeseed) and Brassica oleracea (cabbage). nih.govoup.com In fact, all 13 secondary alcohols identified in Arabidopsis stem wax, including this compound, had been previously described in the leaf waxes of these Brassica species. nih.govoup.com The cuticular wax of B. oleracea is primarily composed of C29 alkanes, secondary alcohols, and ketones, with the C29 secondary alcohols nonacosan-14-ol (B3051534) and nonacosan-15-ol being prominent. nih.govoup.com The presence of a similar profile in Arabidopsis highlights a conserved biosynthetic pathway for these compounds within the Brassicaceae family. nih.govoup.com
Within the C28 secondary alcohol fraction of Arabidopsis thaliana stem wax, there is a distinct isomeric distribution. The two identified isomers are this compound and octacosan-14-ol. nih.govoup.com Research has shown that octacosan-14-ol is the significantly more abundant of the two. In wild-type Arabidopsis, octacosan-14-ol constitutes approximately 91-92% of the C28 secondary alcohols, while this compound is present in a much smaller proportion. nih.govoup.com This skewed ratio suggests a high degree of regiospecificity in the enzymatic processes responsible for the hydroxylation of the C28 alkane precursor. nih.gov
Table 1: Isomeric Distribution of C28 Secondary Alcohols in Arabidopsis thaliana Stem Wax
| Isomer | Relative Abundance (%) |
|---|---|
| This compound | ~9 |
| Octacosan-14-ol | ~91 |
Data sourced from studies on Arabidopsis thaliana wild-type stem wax. nih.govoup.com
Comparative Analysis of this compound within Homologous Series of Very-Long-Chain Secondary Alcohols
Positional Context within C27-C31 Secondary Alcohol Homologues
This compound is part of a homologous series of very-long-chain secondary alcohols found in plant cuticular waxes, typically ranging from C27 to C31. nih.govoup.comnih.gov In Arabidopsis thaliana, this series is dominated by C29 homologues, which account for 98% of the secondary alcohol fraction. oup.com The C28 homologues, including this compound, are present in trace amounts. oup.com The functional hydroxyl groups in these secondary alcohols are consistently located near the center of the carbon chain, specifically between the C-14 and C-16 positions for the entire C27-C31 series. nih.govoup.comnih.gov This specific placement of the hydroxyl group is a characteristic feature of the biosynthetic pathway. The isomer distribution varies between even- and odd-numbered chain lengths. Even-numbered homologues, like the C28 and C30 secondary alcohols, are dominated by a single isomer (octacosan-14-ol and triacontan-15-ol, respectively). nih.govoup.com In contrast, odd-numbered homologues have a more even distribution of isomers. oup.com
Table 2: Dominant Isomers in C27-C31 Secondary Alcohol Homologues in Arabidopsis thaliana
| Homologue | Dominant Isomer(s) |
|---|---|
| C27 | Heptacosan-12-ol, -13-ol, -14-ol |
| C28 | Octacosan-14-ol |
| C29 | Nonacosan-14-ol, -15-ol |
| C30 | Triacontan-15-ol |
| C31 | Hentriacontan-15-ol, -16-ol |
Data compiled from research on Arabidopsis thaliana stem wax. nih.govoup.com
Co-occurrence and Biosynthetic Relationship with Associated Wax Components (e.g., Ketones, Alkanediols)
This compound does not exist in isolation but is part of a complex mixture of cuticular wax components that are biosynthetically related. These include alkanes, ketones, and in some cases, alkanediols and ketols. nih.govnih.govnih.gov The biosynthesis of these compounds is believed to start from very-long-chain fatty acids (VLCFAs) which are converted into alkanes. nih.gov These alkanes then serve as precursors for the formation of secondary alcohols through hydroxylation. nih.govnih.gov The enzyme MAH1, a mid-chain alkane hydroxylase, is thought to be responsible for this conversion in Arabidopsis thaliana. nih.govnih.gov
Further oxidation of secondary alcohols can lead to the formation of ketones. nih.govnih.gov This is supported by the observation that the carbonyl group in ketones is often found at the same or an adjacent carbon position as the hydroxyl group in the corresponding secondary alcohols. nih.gov For instance, in Arabidopsis, the stem wax contains a homologous series of C28 to C30 ketones alongside the C27 to C31 secondary alcohols. nih.govoup.com The dominant C29 secondary alcohols are accompanied by dominant C29 ketones. nih.govoup.com In some plant species, the co-occurrence extends to bifunctional compounds like alkanediols and ketols, which are likely formed through further hydroxylation or oxidation steps. nih.govoup.com The presence and relative abundance of these related compound classes provide insights into the activity and specificity of the enzymes involved in the cuticular wax biosynthetic pathway. nih.gov
Investigating the Biosynthetic Pathways and Enzymatic Mechanisms of Octacosan 13 Ol
Mechanistic Insights into Secondary Alcohol Formation in Plants
The creation of secondary alcohols in plants is a specialized branch of the cuticular wax biosynthetic machinery. It begins with the products of the very-long-chain fatty acid (VLCFA) elongation system and proceeds through a dedicated pathway to introduce hydroxyl groups at specific mid-chain positions of long hydrocarbon skeletons.
The formation of secondary alcohols is a key feature of the alkane-forming, or decarbonylation, pathway of wax biosynthesis. academie-sciences.frmsu.edu This pathway commences with very-long-chain acyl-CoAs, which are products of the fatty acid elongation (FAE) complex in the endoplasmic reticulum. academie-sciences.frresearchgate.net These acyl-CoAs are first reduced to aldehydes. Subsequently, the aldehydes undergo decarbonylation to produce alkanes, typically with an odd number of carbon atoms. academie-sciences.fr
The crucial step leading to secondary alcohols is the hydroxylation of these pre-formed alkanes. academie-sciences.froup.com This reaction is catalyzed by a specific class of enzymes that introduce a hydroxyl (-OH) group onto a carbon atom within the alkane chain, as opposed to at its end. oup.comnih.gov In the model plant Arabidopsis thaliana, there is convincing evidence that alkanes serve as the direct precursors for secondary alcohols. nih.gov This conversion is a critical oxidation reaction that transforms a non-polar hydrocarbon into a more functionalized molecule, contributing to the chemical diversity and physical properties of the epicuticular wax layer. academie-sciences.froup.com
The hydroxylation of alkanes to secondary alcohols is not a random process; it is controlled by enzymes with distinct substrate preferences and regiospecificity. researchgate.netwou.edu In Arabidopsis, the enzyme responsible for this mid-chain hydroxylation is a cytochrome P450-dependent monooxygenase known as MID-CHAIN ALKANE HYDROXYLASE 1 (MAH1). oup.comnih.gov
MAH1 exhibits specificity for both the chain length of the alkane substrate and the position of hydroxylation. Research on Arabidopsis stem wax has shown that the resulting secondary alcohols and ketones have their functional groups located predominantly between the C-14 and C-16 positions of the carbon backbone. nih.govnih.gov For instance, analysis of Arabidopsis stem wax has identified both octacosan-13-ol and octacosan-14-ol, products of hydroxylation on a C28 alkane chain. oup.comoup.com The isomer distribution often varies with the chain length of the homologue; in the C28 secondary alcohol homologue, octacosan-14-ol is the strongly dominant isomer. oup.com Studies involving the overexpression of the MAH1 gene revealed a significant accumulation of C29 and C31 secondary alcohols, suggesting a preference for these longer-chain alkanes as substrates. nih.govresearchgate.net This enzymatic control ensures the precise composition of secondary alcohols required for the proper formation and function of the plant cuticle. researchgate.net
**Table 1: Research Findings on MAH1 Enzyme Activity in *Arabidopsis thaliana***
| Finding | Description | Reference(s) |
|---|---|---|
| Enzyme Class | MAH1 is a cytochrome P450-dependent enzyme (CYP96A15). | oup.comnih.gov |
| Function | Catalyzes the mid-chain hydroxylation of alkanes to form secondary alcohols. | oup.comresearchgate.net |
| Regiospecificity | Primarily hydroxylates at positions between C-14 and C-16 on the alkane chain. | nih.govnih.gov |
| Substrate Preference | Shows a preference for very-long-chain alkanes, particularly C29 and C31 homologues. | nih.govresearchgate.net |
| Mutant Phenotype | mah1 mutants exhibit a drastic reduction in secondary alcohols and ketones. | nih.govnih.gov |
| Overexpression Effect | Overexpression of MAH1 leads to increased accumulation of secondary alcohols. | nih.govresearchgate.net |
Conversion Processes from Alkanes to Secondary Alcohols
Precursor-Product Relationships in this compound Biosynthesis
The biosynthesis of this compound is deeply embedded within the larger metabolic network of lipid synthesis in plant epidermal cells. Its formation relies on a direct flow of precursors from the VLCFA pathway and exists in a delicate balance with related compounds like ketones.
The established biosynthetic sequence in plants leads from alkanes to secondary alcohols and subsequently to ketones through oxidation. academie-sciences.froup.com However, the chemical reduction of a ketone to a secondary alcohol is a well-known reaction. doubtnut.comlibretexts.org This reverse reaction is often employed in laboratory settings to confirm the structure of wax ketones; for example, the ketone fraction from Arabidopsis wax was treated with a reducing agent to produce a mixture of nonacosan-13-ol, -14-ol, and -15-ol, thereby confirming the presence of the corresponding C29 ketones. oup.comoup.com
While the primary pathway involves the oxidation of secondary alcohols, some studies on biocatalysis have demonstrated that plant tissues can facilitate the asymmetric reduction of prochiral ketones to produce specific chiral alcohols. nih.gov This suggests that the enzymatic machinery for ketone reduction exists within plant cells. Though not considered the main route for the bulk synthesis of secondary alcohols like this compound in cuticular wax, it remains a plausible, albeit less documented, biosynthetic step or a potential reverse equilibrium reaction under specific physiological conditions.
The synthesis of this compound is inextricably linked to the very-long-chain fatty acid (VLCFA) elongation pathway. academie-sciences.frnih.gov This fundamental process occurs in the endoplasmic reticulum, where fatty acid elongase (FAE) complexes sequentially add two-carbon units to a growing acyl-CoA chain, extending C16 and C18 fatty acids to lengths of up to 38 carbons. researchgate.netmdpi.com
These resulting VLC-acyl-CoAs are the primary substrates for the two major branches of cuticular wax synthesis: the alcohol-forming pathway, which produces primary alcohols and wax esters, and the alkane-forming pathway. msu.eduresearchgate.netnih.gov this compound is a downstream product of the alkane-forming pathway. academie-sciences.fr The C28 carbon skeleton required for its synthesis is first assembled by the FAE machinery. researchgate.net Therefore, the production of this compound is directly dependent on the coordinated activity of the enzymes within the FAE complex, which create the necessary C28 acyl-CoA precursor that feeds into the alkane synthesis and subsequent hydroxylation steps. academie-sciences.frresearchgate.net
Proposed Reduction of Corresponding Ketones as a Biosynthetic Step (e.g., C28 ketones)
Genetic and Molecular Regulation of this compound Biosynthesis
The production of this compound is tightly regulated at the genetic level, involving a suite of genes responsible for both the synthesis of its precursors and its final enzymatic modification. A central player in this regulation is the MAH1 gene (also known as CYP96A15 in Arabidopsis), which encodes the critical mid-chain alkane hydroxylase. oup.comnih.gov Genetic studies have shown that mutations in the MAH1 gene result in a significant decrease in the amounts of secondary alcohols and ketones in the cuticular wax, confirming its essential role. nih.govresearchgate.net Conversely, transgenic plants that overexpress MAH1 show an increased accumulation of these compounds. nih.gov
Regulation also extends to the upstream pathways that supply the alkane precursors. The synthesis of VLCFAs is controlled by a family of genes encoding the components of the FAE complex, including β-ketoacyl-CoA synthases (KCS), β-ketoacyl-CoA reductases (KCR), β-hydroxyacyl-CoA dehydratases (HCD), and enoyl-CoA reductases (ECR). msu.eduresearchgate.net Furthermore, genes such as CER1 and CER3 are implicated in the decarbonylation step that converts VLCFA-derived aldehydes into alkanes, the direct substrates for MAH1. oup.com The activation of VLCFAs into acyl-CoA thioesters by long-chain acyl-CoA synthetases (LACS) is another critical regulatory point, with enzymes like LACS1 and LACS2 being vital for providing the activated precursors for wax synthesis. researchgate.netfrontiersin.org The entire pathway is likely coordinated by transcription factors that modulate the expression of these biosynthetic genes in response to developmental and environmental cues. mdpi.com
Identification of Genes Encoding Biosynthetic Enzymes
The generation of this compound is a multi-step enzymatic process. While a single gene exclusively for this compound synthesis has not been identified, its formation relies on the sequential action of enzymes encoded by several well-characterized genes in the plant cuticular wax biosynthetic pathway.
The initial and crucial step is the synthesis of the C28 carbon backbone. This is accomplished by the fatty acid elongase (FAE) complex, which extends C16 or C18 fatty acid-CoAs. mdpi.com Key genes encoding components of the FAE complex include:
β-Ketoacyl-CoA Synthases (KCS): These enzymes determine the substrate and tissue specificity of fatty acid elongation. researchgate.net Transcription factors such as MYB94 and MYB96 directly regulate the expression of KCS genes like KCS1, KCS2, and KCS6. frontiersin.orgnih.govoup.com
β-Ketoacyl-CoA Reductase (KCR): The KCR1 gene is involved in the reduction step of the elongation cycle and is also regulated by transcription factors like MYB94 and MYB96. frontiersin.orgnih.gov
Enoyl-CoA Reductase (ECR): The ECR gene, regulated by transcription factors like MYB94 and DEWAX, encodes the enzyme for the final reduction step in VLCFA synthesis. oup.com
Once the C28 acyl-CoA is formed, it enters the alkane-forming branch of the pathway. Here, it is first reduced to an aldehyde and then decarbonylated to form a C27 alkane, or elongated further and then converted to a C28 alkane. The genes ECERIFERUM1 (CER1) and ECERIFERUM3 (CER3) are central to this process, converting VLCFAs to alkanes. mdpi.comnih.gov
The final and defining step in the synthesis of secondary alcohols is the hydroxylation of the very-long-chain alkane. In Arabidopsis thaliana, the gene MAH1 (mid-chain alkane hydroxylase) , which encodes a P450-dependent monooxygenase, is responsible for this conversion. oup.comoup.com The MAH1 enzyme hydroxylates alkanes at mid-chain carbon positions to produce secondary alcohols, which can be further oxidized to ketones. oup.com
In the stem wax of Arabidopsis, this compound has been identified as one of the isomers of C28 secondary alcohols, alongside octacosan-14-ol. oup.comoup.com The presence of multiple isomers suggests a degree of regiospecificity in the MAH1 enzyme. oup.com Studies of the mah1 mutant in Arabidopsis showed a drastic reduction in secondary alcohols and ketones, confirming the central role of this gene in their biosynthesis. oup.com
| Gene/Enzyme Class | Specific Gene Examples (from Arabidopsis) | Function in Pathway |
| Fatty Acid Elongase (FAE) Complex | Synthesis of Very-Long-Chain Fatty Acid (VLCFA) precursors | |
| β-Ketoacyl-CoA Synthase | KCS1, KCS2, KCS6 | Elongation of fatty acid chains, determines chain length |
| β-Ketoacyl-CoA Reductase | KCR1 | Reduction of β-ketoacyl-CoA |
| Enoyl-CoA Reductase | ECR | Final reduction step in VLCFA elongation |
| Alkane Biosynthesis | CER1, CER3 | Conversion of VLCFAs to very-long-chain alkanes |
| Mid-chain Alkane Hydroxylase | MAH1 | Hydroxylation of alkanes to form secondary alcohols (e.g., this compound) |
Regulatory Elements Governing Expression of Wax Biosynthesis Genes
The biosynthesis of cuticular wax, including this compound, is a highly regulated process, controlled at the transcriptional level by a complex network of transcription factors and cis-regulatory elements in the promoters of biosynthetic genes. This regulation allows plants to modulate wax production in response to developmental cues and environmental stresses. mdpi.comfrontiersin.org
Several families of transcription factors have been identified as key regulators of wax biosynthesis genes. These proteins bind to specific DNA sequences in the promoter regions of target genes to either activate or repress their expression.
Key Transcription Factors:
MYB Transcription Factors: R2R3-type MYB factors are prominent activators. MYB96 and MYB94 are induced by drought and abscisic acid (ABA) and directly activate the expression of core biosynthetic genes, including KCS, KCR1, CER1, CER2, and WSD1. frontiersin.orgnih.govoup.com Other MYB factors like MYB30 and MYB41 also play a role in modulating cuticle formation. frontiersin.orgnih.gov
AP2/ERF Transcription Factors: This family includes both activators and repressors. WAX INDUCER1/SHINE1 (WIN1/SHN1) is a well-known activator that upregulates genes like CER1, CER2, and KCS1. mdpi.comfrontiersin.org Conversely, DECREASE WAX BIOSYNTHESIS (DEWAX) acts as a repressor, suppressing the expression of CER1, LACS2, and ECR to negatively regulate wax production. mdpi.comnih.gov
SQUAMOSA PROMOTER BINDING PROTEIN-LIKE 9 (SPL9): This transcription factor directly binds to the promoter of CER1 to control its expression, acting antagonistically with DEWAX in a diurnal cycle. nih.gov
Regulatory Elements: Bioinformatic analyses of the promoter regions of wax biosynthesis genes have revealed a variety of cis-regulatory elements, indicating that their expression is integrated with multiple signaling pathways. Analysis of the promoter for the rice wax-related gene OsGL1-5 identified elements responsive to:
Drought hnxb.org.cn
High salinity hnxb.org.cn
Cold hnxb.org.cn
Abscisic acid (ABA) hnxb.org.cn
Light hnxb.org.cn
Similarly, promoter analysis of the ECERIFERUM (CER) gene family in pepper uncovered enrichment of light-responsive elements and motifs responsive to ABA, jasmonic acid (JA), and general stress. mdpi.com This complex regulation enables the plant to dynamically adjust the composition and load of its cuticular wax to adapt to changing environmental conditions. frontiersin.org
| Transcription Factor | Family | Function | Target Genes |
| MYB96 | R2R3-MYB | Activator | KCS1, KCS2, KCS6, KCR1, CER1, CER3, WSD1 frontiersin.orgnih.gov |
| MYB94 | R2R3-MYB | Activator | KCS2, CER2, FAR3, ECR, WSD1 oup.com |
| WIN1/SHN1 | AP2/ERF | Activator | KCS1, CER1, CER2 mdpi.comfrontiersin.org |
| DEWAX | AP2/ERF | Repressor | CER1, LACS2, ECR mdpi.comnih.gov |
| SPL9 | SBP | Activator | CER1, CER4 nih.gov |
Methodological Advancements in Characterization and Analysis of Octacosan 13 Ol
Sophisticated Chromatographic and Mass Spectrometric Approaches
Gas chromatography coupled with mass spectrometry (GC-MS) stands as a cornerstone for the analysis of complex mixtures containing long-chain alcohols. These methods offer high resolution and sensitivity, enabling the separation and identification of individual isomers.
Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Separation and Identification
GC-MS is a powerful technique for separating and identifying isomers of long-chain secondary alcohols. In the analysis of plant cuticular waxes, for instance, GC-MS has been instrumental in distinguishing between different positional isomers of octacosanol (B124162). nih.govoup.com The separation is typically achieved on a capillary column, and the mass spectrometer provides detailed fragmentation patterns that aid in identification. nih.gov For example, in studies of Arabidopsis thaliana stem wax, GC-MS analysis of a thin-layer chromatography (TLC) fraction containing secondary alcohols allowed for the identification of multiple C27, C28, C29, C30, and C31 secondary alcohol isomers after derivatization with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). nih.govoup.com The derivatization to trimethylsilyl (B98337) (TMS) ethers is a common practice to increase the volatility of these high-molecular-weight alcohols for GC analysis.
The mass spectrum of derivatized octacosan-13-ol will exhibit a molecular ion peak corresponding to the trimethylsilyl ether derivative ([C₃₁H₆₆OSi]⁺) and other characteristic fragment ions. nih.gov While the molecular ion itself might be of low abundance or undetectable in some cases, the fragmentation pattern is key to identification. nih.gov High-resolution GC, such as comprehensive two-dimensional gas chromatography (GC×GC), can further enhance the separation of co-eluting isomers, providing a more detailed compositional analysis. gcms.cz
Utilization of Diagnostic α-Ion Fragments for Positional Isomer Elucidation
A critical aspect of identifying positional isomers of secondary alcohols by GC-MS is the analysis of α-cleavage fragments. When the trimethylsilyl ether of a secondary alcohol undergoes fragmentation in the mass spectrometer, cleavage occurs on either side of the carbon atom bearing the -OTMS group. These resulting fragments are termed α-ions. The masses of these two α-ion fragments are diagnostic for the position of the hydroxyl group along the carbon chain.
For this compound, the α-cleavage would produce two specific fragment ions. The cleavage between C-12 and C-13 would result in a fragment containing the first 12 carbon atoms, while the cleavage between C-13 and C-14 would produce a fragment containing the remaining 15 carbon atoms, along with the silylated oxygen. The specific m/z values of these α-ions allow for the unambiguous determination of the hydroxyl group at the C-13 position. This approach has been successfully used to identify this compound and its isomer, octacosan-14-ol, in the cuticular waxes of Arabidopsis thaliana. nih.govoup.com
Table 1: Diagnostic α-Ions for Positional Isomers of Octacosanol (as TMS ethers)
| Isomer | α-Ion 1 (m/z) | α-Ion 2 (m/z) |
|---|---|---|
| This compound | 271 ([C₁₃H₂₆OTMSi]⁺) | 327 ([C₁₇H₃₄OTMSi]⁺) |
This table is generated based on the principles of α-cleavage in mass spectrometry and supported by findings in similar compounds. nih.gov
Application of Gas Chromatography with Flame Ionization Detection (GC-FID) for Quantitative Analysis in Complex Mixtures
While GC-MS is ideal for identification, Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust and widely used technique for the quantitative analysis of long-chain alcohols in complex mixtures. scirp.orgniscpr.res.insciepub.com The flame ionization detector provides a response that is proportional to the mass of carbon, making it suitable for accurate quantification when appropriate calibration standards are used. sciepub.com
The methodology typically involves the derivatization of the alcohols to increase their volatility, followed by separation on a capillary column. scirp.org An internal standard is often added to the sample to correct for variations in injection volume and detector response. scirp.orgrjlm.ro The quantification is then performed by comparing the peak areas of the analytes to that of the internal standard, using a calibration curve generated from standards of known concentrations. sciepub.com This method has been successfully applied to the quantitative analysis of policosanol, a mixture of long-chain primary alcohols, and can be adapted for the quantification of secondary alcohols like this compound in various matrices. scirp.org
Advanced Spectroscopic Techniques for Structural Confirmation
Spectroscopic techniques provide definitive information about the molecular structure and functional groups present in a compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.
In the ¹³C NMR spectrum of this compound, each unique carbon atom will produce a distinct signal. bhu.ac.inchemguide.co.uk The chemical shift of the carbon atom bonded to the hydroxyl group (C-13) would be significantly downfield compared to the other methylene (B1212753) carbons due to the deshielding effect of the oxygen atom. libretexts.org The remaining methylene carbons in the long alkyl chains would resonate in a narrow region of the spectrum. The terminal methyl carbons would appear at the most upfield positions. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ groups, further aiding in the structural assignment. bhu.ac.in
The ¹H NMR spectrum would show a characteristic signal for the proton attached to the carbon bearing the hydroxyl group (H-13). This signal would typically be a multiplet due to coupling with the protons on the adjacent carbons (C-12 and C-14). The hydroxyl proton itself would appear as a broad singlet, and its chemical shift can be variable. msu.edu The numerous methylene protons of the long alkyl chains would overlap to form a complex multiplet, while the terminal methyl protons would give a distinct triplet.
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Characterization
Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and sensitive technique used to identify the functional groups present in a molecule. edinst.com For this compound, the FTIR spectrum would be characterized by specific absorption bands corresponding to its functional groups.
A prominent and broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the presence of the hydroxyl (-OH) group, resulting from O-H stretching vibrations. researchgate.net The broadness of this peak is due to hydrogen bonding. Strong absorption bands in the 2850-2960 cm⁻¹ region correspond to the C-H stretching vibrations of the long aliphatic chain. A distinct peak around 1100 cm⁻¹ would be attributable to the C-O stretching vibration of the secondary alcohol. The presence of these characteristic peaks in an FTIR spectrum provides strong evidence for the presence of a long-chain secondary alcohol like this compound. researchgate.net
Table 2: Characteristic FTIR Absorption Bands for this compound
| Wavenumber Range (cm⁻¹) | Vibration | Functional Group |
|---|---|---|
| 3200-3600 (broad) | O-H stretch | Hydroxyl (-OH) |
| 2850-2960 (strong) | C-H stretch | Aliphatic (CH₂, CH₃) |
This table is based on general principles of FTIR spectroscopy for alcohols.
Strategic Sample Preparation and Derivatization for Analytical Profiling
Effective analytical profiling of this compound from biological sources necessitates meticulous sample preparation to isolate the compound from a complex mixture of other lipids and biomolecules. This is typically followed by chemical modification, or derivatization, to improve its properties for analysis by gas chromatography.
Optimized Extraction Protocols from Biological Tissues (e.g., plant leaves, stems)
This compound is a component of epicuticular wax, the protective layer on the outer surface of land plants. wikipedia.org The extraction of this waxy layer is the initial and a critical step for analysis. The choice of solvent and extraction method is crucial for efficiently isolating this compound while minimizing the co-extraction of interfering substances and preventing degradation of the target analyte.
Commonly, the epicuticular waxes are extracted by immersing or rinsing plant parts, such as leaves and stems, in organic solvents. researchgate.net Chloroform (B151607) has been effectively used to dissolve and extract the epicuticular wax from plant leaves. d-nb.info For instance, a study on Euphorbia milii leaves involved immersion in chloroform to obtain the wax extract. d-nb.info Another approach involves a preliminary extraction with a solvent like propan-2-ol, followed by a re-extraction of the solid residue with a chloroform-methanol mixture (2:1, v/v) to ensure comprehensive recovery of lipids. aocs.org
The selection of solvents is critical as different solvent systems exhibit varying efficiencies for extracting specific lipid classes. For example, in the analysis of wheat leaf waxes, dipping leaves in organic solvent dilutions greater than 60% by volume was necessary to extract significant levels of 1-octacosanol, a primary alcohol constituent of the wax. researchgate.net Polar solvents such as methanol (B129727) and ethanol (B145695) are also frequently used for the recovery of various compounds from plant materials. nih.gov The optimization of extraction parameters, including the choice of solvent, solvent-to-solid ratio, extraction time, and temperature, is essential for maximizing the yield of the desired compound. researchgate.netnih.gov For example, a study on Fumaria parviflora utilized Soxhlet extraction with methanol for 72 hours to obtain a crude extract from the whole plant. nih.gov
The following table summarizes various extraction methods used for plant waxes which can be adapted for this compound.
| Plant Material | Extraction Method | Solvent(s) | Key Findings |
| Euphorbia milii Leaves | Immersion | Chloroform | Effective for extracting epicuticular wax containing triterpenoids and hydrocarbons. d-nb.info |
| Fumaria parviflora (whole plant) | Soxhlet extraction | Methanol | Yielded a crude extract from which n-octacosan-7β-ol was isolated. nih.gov |
| General Plant Tissues | Two-step extraction | Propan-2-ol, followed by Chloroform-Methanol (2:1, v/v) | A milder method to prevent enzyme-catalyzed degradation of lipids. aocs.org |
| Wheat Leaves | Dipping | Ethanol-water mixtures | Dilutions >60% ethanol were required for significant extraction of 1-octacosanol. researchgate.net |
Derivatization Techniques (e.g., Silylation with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)) for Enhanced Volatility and Detection
Due to its high molecular weight and the presence of a polar hydroxyl group, this compound is not sufficiently volatile for direct analysis by gas chromatography (GC). nih.gov Derivatization is a crucial step to modify the functional group, thereby increasing its volatility and thermal stability. obrnutafaza.hr The most common derivatization technique for alcohols in GC analysis is silylation, which involves replacing the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group. obrnutafaza.hrchemcoplus.co.jp
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful and widely used silylating agent for this purpose. obrnutafaza.hrscientificlabs.co.ukennoreindiachemicals.com It reacts with alcohols to form TMS ethers, which are more volatile and less polar than the parent compounds. obrnutafaza.hr The reaction with BSTFA is generally rapid and its by-products are highly volatile, which minimizes interference during chromatographic analysis. aliyuncs.com
For sterically hindered secondary alcohols like this compound, the reactivity of BSTFA can be enhanced by adding a catalyst, most commonly trimethylchlorosilane (TMCS) . chemcoplus.co.jpaliyuncs.com A mixture of BSTFA with 1-20% TMCS is often recommended for compounds that are difficult to silylate, such as secondary alcohols. chemcoplus.co.jpaliyuncs.com The addition of TMCS can significantly reduce the reaction time.
A typical derivatization procedure involves dissolving the dry extract in a suitable solvent (e.g., toluene (B28343), pyridine) and adding the silylating reagent. mdpi.comresearchgate.net The reaction mixture is then often heated to ensure complete derivatization. For example, a protocol for analyzing lipophilic leaf extracts involved dissolving the sample in toluene and derivatizing with BSTFA containing TMCS for 3 hours in the dark before GC-MS analysis. mdpi.com Another general procedure for silylating alcohols suggests adding approximately 1 mL of a silylating agent like BSTFA (often in combination with pyridine (B92270) and TMCS) to about 1 mg of the sample, sealing the vial, and heating it to facilitate the reaction. tcichemicals.com The reaction solvent can also play a significant role; for instance, silylation of phenolic compounds with BSTFA was found to be fastest in acetone. researchgate.netacs.org
The resulting TMS ether of this compound is thermally stable and sufficiently volatile for separation and detection by GC-Mass Spectrometry (GC-MS), allowing for accurate quantification and structural elucidation. nih.govobrnutafaza.hr
The table below outlines a typical silylation procedure for long-chain alcohols.
| Parameter | Condition | Rationale/Reference |
| Derivatizing Reagent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | A powerful and versatile silylating agent for alcohols. obrnutafaza.hrscientificlabs.co.ukennoreindiachemicals.com |
| Catalyst | Trimethylchlorosilane (TMCS) (1-10%) | Increases the reactivity of BSTFA, especially for hindered secondary alcohols. chemcoplus.co.jpaliyuncs.com |
| Reaction Solvent | Toluene, Pyridine, Acetone | The choice of solvent can influence reaction rates. mdpi.comtcichemicals.comresearchgate.netacs.org |
| Reaction Temperature | 60–70°C | Heating is often applied to ensure the reaction goes to completion. researchgate.net |
| Reaction Time | 30–120 minutes | Dependent on the specific compound and reaction conditions. tcichemicals.com |
Ecological and Physiological Roles of Octacosan 13 Ol As a Component of Plant Waxes
Structural Contribution to Plant Cuticular Wax Architecture
The intricate three-dimensional architecture of the epicuticular wax is largely a result of the self-assembly of its chemical constituents. The specific composition of the wax mixture dictates the morphology of the crystals, which can range from platelets and tubules to films and rodlets.
The morphology of epicuticular wax crystals is highly dependent on the dominant chemical compounds present. In many plant species, particularly grasses like wheat, primary alcohols such as octacosan-1-ol are the determining factor for the formation of flat, lamellar platelet-shaped crystals. researchgate.netplos.org
In Triticum aestivum (wheat), secondary alcohols including a C28 homolog have been identified, but they are minor components compared to primary alcohols and β-diketones, which are the main drivers of the observed platelet and tubule structures. plos.orgplos.org Therefore, while octacosan-13-ol is a structural component of the wax, its specific contribution to crystal morphology is subtle and often overshadowed by more abundant compounds in the mixture.
The primary function of the plant cuticle is to act as a barrier, limiting uncontrolled water loss from transpiration and regulating the exchange of substances with the environment. oup.comfrontiersin.org The effectiveness of this barrier is largely determined by the composition and quantity of the cuticular waxes embedded within and upon the cutin polymer matrix. frontiersin.orgresearchgate.net
Influence on Lamellar Crystal Formation and Surface Morphology of Waxes
Functional Implications in Plant-Environment Interactions
The cuticular wax layer is a plant's first line of defense against a multitude of environmental challenges. The integrity and chemical makeup of this layer, to which this compound contributes, are vital for surviving these stresses.
The ability of plants to tolerate abiotic stresses such as drought and extreme temperatures is closely linked to the protective properties of their cuticular wax. nih.govnih.govnih.gov By minimizing non-stomatal water loss, a robust wax layer helps plants conserve water under arid conditions. frontiersin.org
The presence of compounds like this compound contributes to the total wax shield that protects the plant. Studies have shown that the presence of primary alcohols in wheat wax is associated with resistance to drought and high temperatures. researchgate.net While direct evidence for this compound is less common, its role can be inferred from its membership in the secondary alcohol class. Mutants with reduced secondary alcohol content have a thinner wax coating and are more susceptible to dehydration, indicating that these compounds are essential for maintaining the wax layer's integrity under stress. nih.govresearchgate.net This protective layer not only prevents water loss but also reflects excess solar radiation, helping to protect the plant from heat and UV damage. frontiersin.orgresearchgate.net
The chemical and physical properties of the epicuticular wax surface play a crucial role in mediating interactions with other organisms, including pathogens and insects. researchgate.netscielo.br The wax layer can act as a physical deterrent, making it difficult for fungal spores to attach and germinate or for insects to walk and feed. mdpi.com
Role in Abiotic Stress Tolerance (e.g., drought, temperature) via Wax Layer Integrity
This compound as an Indicator in Plant Metabolic Polymorphism Studies
Metabolic polymorphism refers to the variation in the chemical composition, particularly of secondary metabolites, among different individuals or populations of the same plant species. These chemical differences arise from genetic variation and can be used as markers to distinguish between different cultivars, ecotypes, or populations. frontiersin.org
The composition of cuticular wax is known to be highly variable and is often used in chemotaxonomy and metabolic studies. For instance, the content of the primary alcohol octacosan-1-ol has been noted as an indicator of metabolic polymorphism in wheat. nih.gov
While not as extensively documented as for primary alcohols, the composition of secondary alcohols also shows significant variation, suggesting its potential in polymorphism studies. For example, the profile of secondary alcohols differs dramatically between the leaves and stems of Arabidopsis and between the flag leaves and peduncles of wheat. oup.complos.orgbioone.org In Arabidopsis stem wax, secondary alcohols with a C28 chain length (octacosanols) are present, with the octacosan-14-ol isomer being dominant over this compound. nih.govoup.com The presence and relative ratios of these isomers are under genetic control, primarily by the MAH1 gene. nih.govnih.gov This inherent, genetically controlled variation in the profile of this compound and its related isomers makes it a potential, though not yet widely utilized, marker for studying metabolic polymorphism and genetic diversity within and between plant populations.
Data Tables
Table 1: Composition of C28 Secondary Alcohols in Arabidopsis thaliana Wild-Type Stem Wax
| Compound | Isomer Percentage of C28 Homologue |
| This compound | 9% |
| Octacosan-14-ol | 91% |
| Data sourced from Wen, M. & Jetter, R. (2009). Journal of Experimental Botany. oup.com |
Table 2: Secondary Alcohol Content in Arabidopsis thaliana mah1 Mutant vs. Wild-Type
| Genotype | Total Secondary Alcohols (µg/cm²) |
| Wild-Type | ~2.0 |
| mah1-1 Mutant | ~0.1 |
| Data sourced from Greer et al. (2007). Plant Physiology. nih.gov |
Table 3: Newly Identified Wax Compound Classes in Triticum aestivum cv. Bethlehem
| Compound Class | Coverage on Flag Leaf (µg/cm²) | Coverage on Peduncle (µg/cm²) |
| Secondary Alcohols | 0.10 ± 0.02 | Not reported |
| Primary/secondary diols | 0.04 ± 0.01 | Not reported |
| Esters of diols | 0.02 ± 0.00 | Not reported |
| 7/8-hydroxy-2-alkanol esters | 0.04 ± 0.01 | 0.20 ± 0.05 |
| 7/8-oxo-2-alkanol esters | 0.01 ± 0.00 | 0.20 ± 0.05 |
| 4-alkylbutan-4-olides | 0.008 ± 0.001 | 0.12 ± 0.03 |
| Internally branched alkanes | Not reported | 0.32 ± 0.08 |
| Data sourced from Racovita, R. C., & Jetter, R. (2016). PLOS ONE. plos.org |
Contribution to Allelopathic Phenotypes through Cuticular Exudates and Root Secretions
Allelopathy is a biological phenomenon where one plant influences the growth, development, and survival of another through the release of chemical compounds, known as allelochemicals. nih.govfrontiersin.org These compounds are secondary metabolites and can be released from various plant parts, including leaves, roots, and decomposing tissues. nih.govfrontiersin.org Among the diverse classes of allelochemicals are long-chain alcohols, which have been identified as having potential phytotoxic effects. horizonepublishing.comaimspress.commdpi.com While direct evidence for the allelopathic activity of this compound is limited, its presence in the cuticular waxes of certain plants, which exhibit allelopathic properties, suggests a potential role in plant-plant interactions.
Presence in Cuticular Waxes and Potential Allelopathic Effects
Cuticular waxes form a protective layer on the epidermis of terrestrial plants and are composed of a complex mixture of hydrophobic compounds, including very-long-chain fatty acids and their derivatives, such as alkanes, aldehydes, ketones, and alcohols. plos.orgfrontiersin.orgfspublishers.org These waxes play a crucial role in mediating interactions between the plant and its environment. researchgate.net
Research on the chemical composition of cuticular waxes has identified this compound as a constituent in Arabidopsis thaliana. While specific studies isolating the allelopathic effects of this compound are not prevalent, broader studies on the allelopathic nature of plant waxes provide context for its potential role. For instance, studies on Arabidopsis thaliana have shown that its cuticular waxes can interfere with the physiology of other plants. Exposure to volatile compounds from these waxes has been demonstrated to enhance the transpiration rate of neighboring plants, an effect that can lead to desiccation and growth inhibition under certain conditions. nih.govnih.govtandfonline.com
Furthermore, the general class of long-chain alcohols, to which this compound belongs, is recognized for its contribution to allelopathy. frontiersin.orghorizonepublishing.comaimspress.commdpi.com A notable example is Octacosan-1-ol, an isomer of this compound, which has been identified as a principal allelopathic metabolite in the cuticular wax of wheat (Triticum aestivum). scielo.org.co The presence of this related compound in an allelopathically active species lends credence to the hypothesis that other long-chain alcohols, including this compound, may possess similar bioactivity.
The table below summarizes findings on the composition of plant waxes where long-chain alcohols have been identified, some of which are implicated in allelopathy.
| Plant Species | Compound Class | Specific Compound(s) Identified | Associated Allelopathic Observation |
| Arabidopsis thaliana | Secondary Alcohols | Heptacosan-12-ol, -13-ol, -14-ol; This compound , -14-ol; Nonacosan-13-ol, -14-ol, -15-ol; and others | Cuticular wax volatiles enhance transpiration in neighboring plants. nih.govnih.govtandfonline.com |
| Triticum aestivum (Wheat) | Primary Alcohols | Octacosan-1-ol, 6-methylheptacosan-1-ol | Octacosan-1-ol is considered a principal allelopathic metabolite. scielo.org.co |
| Glycine max (Soybean) | Alcohols | Various organic compounds including alcohols | Rhizosphere soil contains decomposition products with potential phytotoxicity. horizonepublishing.com |
Role in Root Secretions
Root exudates are another primary vehicle for the release of allelochemicals into the soil environment, directly influencing neighboring plants and soil microorganisms. scielo.brfrontiersin.orgdergipark.org.tr These exudates contain a wide array of chemical compounds, including organic acids, sugars, amino acids, and various secondary metabolites. However, based on available scientific literature, there is currently no specific data identifying this compound as a component of plant root secretions. The investigation into the chemical composition of root exudates is an ongoing area of research, and the presence or absence of specific long-chain alcohols like this compound remains to be fully elucidated across a broad range of plant species.
Future Research Trajectories and Academic Perspectives on Octacosan 13 Ol
Comprehensive Elucidation of All Enzyme Systems and Genes Underlying Octacosan-13-ol Biosynthesis
The biosynthesis of secondary alcohols like this compound is understood to occur via the decarbonylation pathway of wax production. skinident.world This process begins with the synthesis of C16 and C18 fatty acids, which are then elongated into very-long-chain fatty acids (VLCFAs). researchgate.netfrontiersin.org These VLCFAs are subsequently converted to alkanes, which serve as the direct precursors for secondary alcohols. skinident.world The critical step is the introduction of a hydroxyl group onto the alkane backbone. skinident.world
In Arabidopsis thaliana, the cytochrome P450-dependent enzyme, Mid-Chain Alkane Hydroxylase (MAH1), encoded by the CYP96A15 gene, has been identified as responsible for the formation of secondary alcohols and ketones from alkane substrates. oup.comnih.gov Studies on mah1 mutants showed a drastic reduction in secondary alcohols, confirming the central role of this enzyme. oup.comnih.gov Future research must focus on definitively establishing MAH1's direct catalytic activity on octacosane (B166375) to produce this compound. This involves detailed in-vitro enzyme assays with purified MAH1 and specific substrates.
Furthermore, it is unlikely that MAH1 is the sole enzyme involved across the plant kingdom. A critical research trajectory is the identification and characterization of MAH1 orthologs and other novel enzyme systems in a diverse range of plant species known to produce secondary alcohols. This requires a combination of transcriptomic analysis of epidermal cells, where wax synthesis occurs, and reverse genetics to identify candidate genes. nih.gov The comprehensive elucidation of these genetic and enzymatic systems will provide a complete blueprint of this compound biosynthesis.
Table 1: Key Genes and Enzymes Implicated in this compound Biosynthesis
| Gene/Enzyme Class | Gene Example (Arabidopsis) | Function | Research Focus |
| Fatty Acid Elongase (FAE) Complex | KCS6, CER10, KCR1, PAS2 | Elongation of fatty acids to produce VLCFA precursors. researchgate.net | Characterizing the specific FAE complexes that produce the C28 acyl-CoA precursor for octacosane. |
| Alkane Biosynthesis Genes | CER1, CER3 | Conversion of VLCFAs to alkanes (e.g., octacosane). biorxiv.orgresearchgate.net | Investigating substrate flow from VLCFAs to the specific octacosane precursor pool. |
| Mid-Chain Alkane Hydroxylase | MAH1 (CYP96A15) | Hydroxylation of alkanes to form secondary alcohols and ketones. nih.gov | Confirming direct activity on octacosane; identifying orthologs in other species. |
| Transcriptional Regulators | MYB family TFs | Regulation of wax biosynthesis gene expression. mdpi.com | Identifying specific transcription factors that regulate MAH1 and other pathway genes in response to developmental or environmental cues. |
In-depth Mechanistic Studies of Secondary Alcohol Synthesis and Isomer Specificity in Diverse Plant Lineages
The formation of secondary alcohols is not random; the position of the hydroxyl group is tightly controlled. In Arabidopsis stem wax, this compound is found alongside its isomer, octacosan-14-ol, with the latter being dominant. nih.govoup.com This demonstrates a high degree of regiospecificity in the hydroxylation reaction catalyzed by the MAH1 enzyme. nih.gov Future mechanistic studies must aim to understand the structural basis of this isomer specificity. This involves resolving the crystal structure of enzymes like MAH1 to identify the active site architecture that dictates which carbon atom of the alkane chain is hydroxylated.
Research should expand beyond Arabidopsis to other plant lineages. Comparing the isomer profiles of C28 secondary alcohols and the protein sequences of the responsible hydroxylases across different species will reveal the evolutionary mechanisms that determine positional specificity. researchgate.net Some enzymes might exclusively produce mid-chain alcohols, while others could generate isomers closer to the chain terminus. Understanding these structure-function relationships is crucial for predicting and eventually engineering specific isomer production.
Table 2: Identified Secondary Alcohol Isomers in Arabidopsis thaliana Stem Wax
| Homologue | Isomer | Relative Abundance | Source |
| Heptacosanols (C27) | Heptacosan-12-ol | Minor | nih.gov |
| Heptacosan-13-ol | Moderate | nih.gov | |
| Heptacosan-14-ol | Major | nih.gov | |
| Octacosanols (C28) | This compound | Minor | nih.govoup.com |
| Octacosan-14-ol | Major (91-92%) | oup.comnih.gov | |
| Nonacosanols (C29) | Nonacosan-14-ol (B3051534) | Major (1:2 ratio with 15-ol) | oup.com |
| Nonacosan-15-ol | Major (2:1 ratio with 14-ol) | oup.com | |
| Triacontanols (C30) | Triacontan-14-ol | Minor | nih.gov |
| Triacontan-15-ol | Major (93-99%) | oup.comnih.gov |
This table illustrates the specific distribution of secondary alcohol isomers, highlighting the regiospecificity of the biosynthetic enzymes.
Advanced Metabolomics and Lipidomics for Broad Spectrum Analysis in Diverse Plant Species and Environmental Conditions
Current knowledge of this compound is largely based on analyses of a few model species under standard laboratory conditions. The application of advanced analytical platforms, particularly Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), is essential for future research. nih.govresearchgate.net Untargeted and targeted lipidomics approaches will enable high-throughput, comprehensive profiling of cuticular waxes from a vast array of plant species. nih.govnih.govolobion.ai
A key research trajectory is to perform large-scale comparative metabolomic studies on plants from different habitats (e.g., arid, tropical, alpine) to correlate the presence and abundance of this compound and other secondary alcohols with specific environmental pressures. frontiersin.org Furthermore, exposing individual species to controlled abiotic stresses, such as drought, high temperature, and UV radiation, and subsequently analyzing their wax composition will reveal how the biosynthesis of this compound is regulated. ecology.dp.uamdpi.com This broad-spectrum analysis will generate large datasets crucial for understanding the metabolic networks governing wax production and the adaptive roles of its individual components. mdpi.com
Ecological Niche-Specific Functions and Adaptive Significance of this compound
The epicuticular wax layer serves as the primary interface between the plant and its environment, providing protection against numerous stresses. researchgate.netwikipedia.orguantwerpen.be Its functions include limiting non-stomatal water loss, reflecting harmful UV radiation, and defending against pathogens and herbivores. mdpi.comecology.dp.uawikipedia.org While the general functions of waxes are well-established, the specific contribution of individual compounds like this compound is largely unknown.
Future research must focus on dissecting the specific ecological functions of this secondary alcohol. This can be achieved by using genetically engineered plants that either overproduce or lack this compound specifically. For instance, studies on Nicotiana glauca mutants have shown that the absence of certain wax components, like alkanes or alcohols, differentially impacts drought recovery. biorxiv.orgresearchgate.net Similar experiments focusing on this compound could involve testing the performance of engineered plants under water-deficit stress to determine its role in forming an effective cuticular barrier. mdpi.com Additionally, its role in plant-insect and plant-pathogen interactions should be investigated, as secondary metabolites often act as deterrents or signaling molecules. researchgate.netnih.govekb.eg
Applications in Crop Science and Biomaterial Development through Engineered Wax Composition
A thorough understanding of the biosynthesis and function of this compound opens avenues for its application in crop improvement and biomaterial science. Metabolic engineering of the wax biosynthetic pathway in crop plants is a promising strategy to enhance their resilience to environmental stresses. nih.govresearchgate.netbiofueljournal.com By manipulating the expression of key genes like MAH1, it may be possible to alter the levels of secondary alcohols in the cuticular wax to improve drought tolerance, thereby increasing yield stability in arid regions.
Beyond agriculture, plant waxes are valuable renewable resources for industrial applications, including cosmetics, polishes, and edible coatings for fruits and vegetables. mdpi.comtennessee.eduresearchgate.net Engineering the wax composition of a dedicated biomass crop could lead to the production of novel waxes with tailored properties. By controlling the amount and type of secondary alcohols like this compound, it might be possible to create biomaterials with specific melting points, hydrophobicity, or crystalline structures for use as high-value, sustainable industrial feedstocks. researchgate.net
Q & A
Q. What standard methodologies are recommended for synthesizing Octacosan-13-ol with high purity?
To ensure reproducibility, synthesize this compound using well-documented protocols for long-chain alcohols. Include detailed procedures for purification (e.g., column chromatography, recrystallization) and characterization via NMR, mass spectrometry (MS), and FTIR. Provide step-by-step conditions (temperature, catalysts, reaction time) and validate purity via HPLC or GC-MS. For novel syntheses, cross-reference established methods for structurally similar compounds (e.g., octadecanol) and explicitly describe deviations .
Q. How can spectroscopic techniques be optimized to characterize this compound?
Combine -NMR and -NMR to confirm the hydroxyl group at position 13 and the alkyl chain length. Use high-resolution MS to verify molecular weight (), and FTIR to identify functional groups (e.g., O-H stretch at ~3200–3600 cm). For crystalline samples, X-ray diffraction can resolve structural ambiguities. Always compare spectra with literature data for analogous compounds and include raw data in supplementary materials .
Q. What are the best practices for conducting a literature review on this compound’s physicochemical properties?
Use database-specific search syntax (e.g., CAS number, IUPAC name) in PubMed, SciFinder, and Google Scholar. Filter results by publication date (post-2000) and peer-reviewed journals. Cross-reference terms like "long-chain alkanols" or "fatty alcohol derivatives" to identify related studies. Avoid non-academic sources and prioritize original research articles over reviews .
Advanced Research Questions
Q. How can contradictions in reported melting points or solubility data for this compound be resolved?
Conduct controlled experiments under standardized conditions (e.g., DSC for melting points, gravimetric analysis for solubility). Compare results with literature values while accounting for variables like impurity levels, polymorphic forms, and solvent polarity. Use peer collaboration or interlaboratory validation to confirm findings. Publish detailed methodological appendices to enable replication .
Q. What experimental strategies minimize impurities during this compound’s biosynthesis or chemical synthesis?
Implement real-time monitoring (e.g., TLC, in situ FTIR) to track reaction progress. Optimize purification using preparative HPLC with a C18 column and gradient elution. For biosynthesis, engineer microbial hosts (e.g., Saccharomyces cerevisiae) to reduce byproduct formation via pathway optimization. Include negative controls and spike recovery tests to validate analytical accuracy .
Q. How should researchers design dose-response studies to evaluate this compound’s biological activity?
Use a tiered approach:
- In vitro: Screen cytotoxicity in cell lines (e.g., MTT assay) across a logarithmic concentration range (0.1–100 µM).
- In vivo: Apply OECD guidelines for acute toxicity testing in model organisms, adjusting doses based on in vitro results.
- Mechanistic studies: Employ omics techniques (transcriptomics, lipidomics) to identify molecular targets. Always include solvent controls and statistical validation (e.g., ANOVA with post-hoc tests) .
Q. What computational methods predict this compound’s interactions with biological membranes?
Use molecular dynamics (MD) simulations with force fields (e.g., CHARMM36) to model insertion into lipid bilayers. Calculate free-energy profiles using umbrella sampling. Validate predictions with experimental techniques like fluorescence anisotropy or surface plasmon resonance (SPR). Publish simulation parameters (e.g., time steps, box size) for reproducibility .
Methodological Guidance
Q. How to structure a research paper on this compound to meet journal standards?
- Introduction: Contextualize its biological or industrial relevance, citing gaps in current knowledge.
- Methods: Detail synthesis, characterization, and assays to enable replication. Use subheadings for clarity.
- Results: Present data in tables/figures (e.g., chromatograms, dose-response curves) with concise captions.
- Discussion: Link findings to hypotheses, address limitations, and propose future work. Avoid duplicating data in text and figures; prioritize supplementary files for raw datasets .
Q. What strategies ensure reproducibility in this compound research?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
